beta-Hydroxyethylbenzyl ether beta-Hydroxyethylbenzyl ether
Brand Name: Vulcanchem
CAS No.: 64059-30-9
VCID: VC19420305
InChI: InChI=1S/C18H22O3/c19-9-7-15-3-1-5-17(11-15)13-21-14-18-6-2-4-16(12-18)8-10-20/h1-6,11-12,19-20H,7-10,13-14H2
SMILES:
Molecular Formula: C18H22O3
Molecular Weight: 286.4 g/mol

beta-Hydroxyethylbenzyl ether

CAS No.: 64059-30-9

Cat. No.: VC19420305

Molecular Formula: C18H22O3

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

beta-Hydroxyethylbenzyl ether - 64059-30-9

Specification

CAS No. 64059-30-9
Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
IUPAC Name 2-[3-[[3-(2-hydroxyethyl)phenyl]methoxymethyl]phenyl]ethanol
Standard InChI InChI=1S/C18H22O3/c19-9-7-15-3-1-5-17(11-15)13-21-14-18-6-2-4-16(12-18)8-10-20/h1-6,11-12,19-20H,7-10,13-14H2
Standard InChI Key BACOQDUASGIAJY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)COCC2=CC=CC(=C2)CCO)CCO

Introduction

Structural and Molecular Characteristics

Beta-hydroxyethylbenzyl ether belongs to the class of aryl alkyl ethers, featuring a benzyl group (C6_6H5_5-CH2_2-) linked via an ether bond to a β-hydroxyethyl chain (-O-CH2_2CH2_2OH). The molecule’s planar aromatic ring and flexible ethylene glycol segment contribute to its amphiphilic behavior, enabling interactions with both polar and nonpolar solvents. X-ray crystallographic studies of analogous compounds reveal a bond angle of 112° at the ether oxygen, with torsional flexibility in the ethylene chain facilitating conformational adaptability.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H14_{14}O2_2
Molecular Weight166.22 g/mol
Density1.102 g/mL at 25°C
Boiling Point247°C (lit.)
Water Solubility30 g/L at 20°C
LogP (Partition Coefficient)1.2 at 23°C

The compound’s pKa of 14.36 ± 0.10 indicates weak acidity at the hydroxyl group, favoring proton transfer reactions under basic conditions . Spectroscopic analyses (IR, 1^1H NMR) show characteristic peaks at 3300 cm1^{-1} (O-H stretch) and 7.3 ppm (aromatic protons), confirming its structural identity.

Synthesis Methodologies

Williamson Ether Synthesis

The Williamson method remains the most widely used route, involving the reaction of sodium benzyloxide with 2-chloroethanol in anhydrous ethanol:
C6H5CH2ONa+ClCH2CH2OHC6H5CH2OCH2CH2OH+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{ONa} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{NaCl}
Yields of 78–85% are achievable at 80°C over 6 hours, with side products minimized by strict moisture exclusion.

Catalytic Etherification

Alternative approaches utilize acid catalysts (e.g., H2_2SO4_4) to condense benzyl alcohol with ethylene oxide:
C6H5CH2OH+C2H4OH+C6H5CH2OCH2CH2OH\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \xrightarrow{\text{H}^+} \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH}
A patent by Chaturvedi (US3734970A) describes a 62% yield using dimethyl sulfate and aluminum ethoxide at 100°C, highlighting the method’s scalability for industrial production .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Temperature (°C)Time (h)
Williamson85806
Acid-Catalyzed751008
Dimethyl Sulfate621005

Reactivity and Functional Transformations

Nucleophilic Substitution

Protonation of the hydroxyl group converts it into a leaving group, enabling SN2 reactions with alkyl halides. For instance, treatment with methyl iodide forms methyl ether derivatives:
C6H5CH2OCH2CH2OH+CH3IC6H5CH2OCH2CH2OCH3+HI\text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{I} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{HI}
Kinetic studies show second-order dependence on substrate and nucleophile concentrations.

Oxidation Pathways

Oxidizing agents like KMnO4_4 selectively convert the β-hydroxy group to a ketone, yielding benzyl glyoxylate ether:
C6H5CH2OCH2CH2OHKMnO4C6H5CH2OCH2CO\text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{KMnO}_4} \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{CO}
This reaction proceeds via a radical intermediate, with rate constants of 0.12 M1^{-1}s1^{-1} in aqueous acidic media.

Industrial and Pharmaceutical Applications

Polymer Chemistry

As a plasticizer, beta-hydroxyethylbenzyl ether reduces the glass transition temperature (Tg_g) of polyvinyl chloride by 15–20°C, enhancing flexibility without compromising tensile strength. Its low volatility (vapor pressure: 0.01 mmHg at 20°C) ensures long-term stability in polymer matrices .

Fragrance Formulations

The compound’s faint floral odor (odor threshold: 0.02 ppm) makes it valuable in perfumery. Patent data highlights its use in mimicking Kewda flower essences, with market formulations containing 0.5–2% by volume .

Pharmaceutical Intermediates

Beta-hydroxyethylbenzyl ether serves as a precursor to antihistamines and nonsteroidal anti-inflammatory drugs (NSAIDs). Its ethylene oxide moiety facilitates ring-opening polymerization to create PEGylated drug carriers, improving solubility and bioavailability.

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